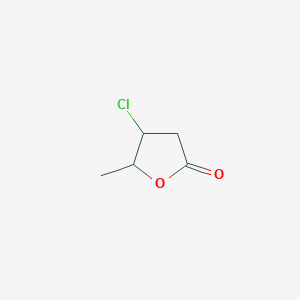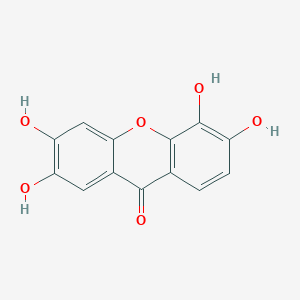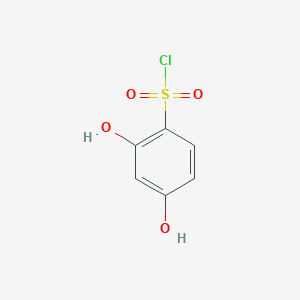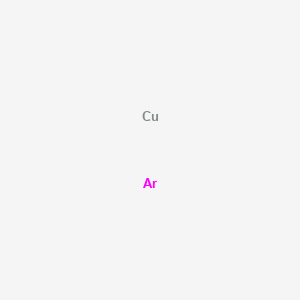
Argon;copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon and copper form an intriguing compound that combines the properties of a noble gas and a transition metal. Argon is a colorless, odorless, and inert gas, while copper is a reddish-brown metal known for its high thermal and electrical conductivity.
Vorbereitungsmethoden
The preparation of argon-copper compounds typically involves sophisticated techniques to ensure high purity and controlled environments. One common method is the use of an ultra-high vacuum compatible preparation chain, which includes an argon glovebox, an inductively heated horizontal cold boat furnace, an arc melting furnace, and an optically heated floating-zone furnace . These methods allow for the synthesis of high-purity compounds by avoiding contamination and maintaining an inert atmosphere throughout the process.
Analyse Chemischer Reaktionen
Argon-copper compounds undergo various chemical reactions, primarily influenced by the unique properties of both elements. The binding of argon to copper cationic clusters can lead to significant charge transfer, altering the binding positions and affecting the chemical activity of the clusters . Common reactions include oxidation and reduction processes, where argon acts as a stabilizing agent, and copper participates in electron transfer reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Argon-copper compounds have a wide range of scientific research applications. In chemistry, they are used to study the electronic properties of metal clusters and their interactions with noble gases . In biology and medicine, copper’s antimicrobial properties are enhanced by the presence of argon, making these compounds useful in developing new antimicrobial agents . In industry, argon-copper compounds are utilized in catalysis, where their unique electronic properties improve the efficiency of catalytic processes .
Wirkmechanismus
The mechanism of action of argon-copper compounds involves several pathways. The binding of argon to copper cationic clusters leads to charge transfer, which can alter the electronic properties of the clusters . In antimicrobial applications, copper ions generate reactive oxygen species (ROS) that damage microbial membranes, while argon stabilizes the copper ions and enhances their activity . The molecular targets include microbial cell membranes and intracellular components, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Argon-copper compounds are unique due to the combination of a noble gas and a transition metal. Similar compounds include other noble gas-metal combinations, such as argon-silver and argon-gold compounds . These compounds share some properties, such as inertness and stability, but differ in their electronic properties and reactivity. Argon-copper compounds are particularly notable for their enhanced antimicrobial activity and catalytic efficiency compared to other noble gas-metal compounds .
Eigenschaften
CAS-Nummer |
167637-58-3 |
|---|---|
Molekularformel |
ArCu |
Molekulargewicht |
103.4 g/mol |
IUPAC-Name |
argon;copper |
InChI |
InChI=1S/Ar.Cu |
InChI-Schlüssel |
SPRWRHGFNYWFCI-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
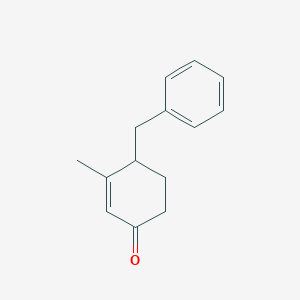
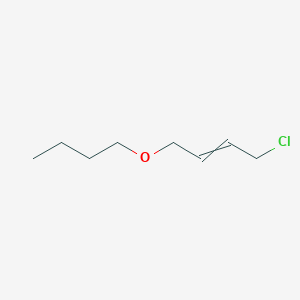
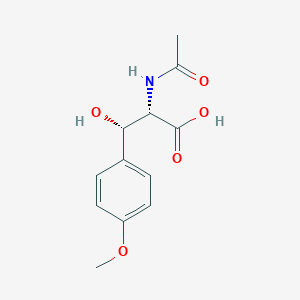
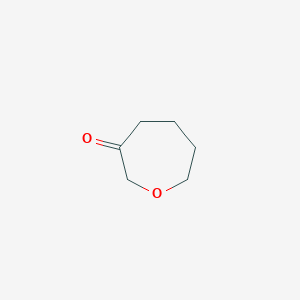
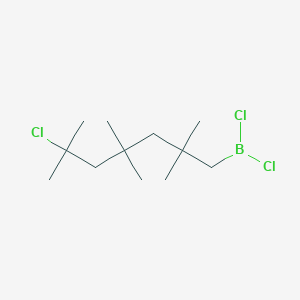
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
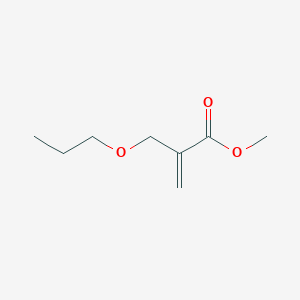
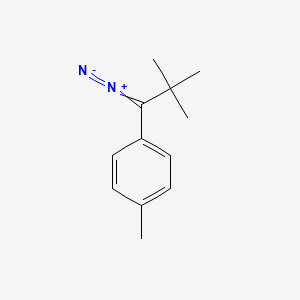
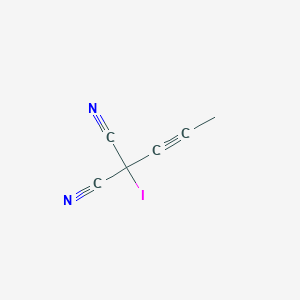
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
